1-(But-3-en-1-yl)piperazine
Overview
Description
1-(But-3-en-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a but-3-en-1-yl group. Piperazine derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
Piperazine derivatives have been known to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
Piperazine derivatives are often used as basic and hydrophilic groups to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives have been associated with inducing apoptosis and suppressing the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the piperazine derivative and the biomolecule it interacts with .
Cellular Effects
The cellular effects of 1-(But-3-en-1-yl)piperazine are currently unknown. Some piperazine derivatives have been shown to have significant effects on cellular processes. For example, a novel piperazine compound was found to be highly cytotoxic to glioblastoma and cervix cancer cells, inducing apoptosis and upregulating apoptotic marker proteins .
Molecular Mechanism
Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the but-3-en-1-yl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Alkyl halides and sulfonates are typical electrophiles used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives such as 1-(Butyl)piperazine.
Substitution: Various alkylated or arylated piperazine derivatives.
Scientific Research Applications
1-(But-3-en-1-yl)piperazine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Piperazine derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Comparison: 1-(But-3-en-1-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it offers a different balance of hydrophilicity and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1-but-3-enylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUQBVRWTYGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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